molecular formula C4H3ClS B103000 3-Chlorothiophene CAS No. 17249-80-8

3-Chlorothiophene

Cat. No.: B103000
CAS No.: 17249-80-8
M. Wt: 118.59 g/mol
InChI Key: QUBJDMPBDURTJT-UHFFFAOYSA-N
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Description

3-Chlorothiophene (C₄H₃ClS, molecular weight: 118.58 g/mol) is a heterocyclic aromatic compound with a chlorine substituent at the 3-position of the thiophene ring. Its CAS registry number is 17249-80-8, and it is characterized by a boiling point of 133°C and a melting point of 214.2 K (melting enthalpy: 9.39 kJ/mol) . The compound exhibits a gas-phase ionization energy of 8.92 eV . Due to its balanced solubility and volatility, this compound is widely employed as a solvent in organic semiconductor synthesis and as an internal standard in gas chromatography (GC) analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorothiophene can be synthesized through several methods. One common method involves the chlorination of thiophene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-bromothiophene with copper(I) chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by contacting an impure mixture containing this compound with a metal catalyst in the presence of hydrogen gas, followed by distillation to achieve high purity. This method ensures a purity level of 99.70% or higher .

Chemical Reactions Analysis

Chlorination Mechanism

The chlorination of thiophene derivatives, including 3-chlorothiophene, typically proceeds via electrophilic aromatic substitution. The presence of the chlorine atom influences the reactivity and regioselectivity of further chlorination reactions.

  • Thermochemical Parameters : Studies have computed standard entropies, enthalpies of formation, and Gibbs free energies for various chlorinated thiophenes. The calculated values indicate that the chlorination sequence follows a specific trend based on thermodynamic stability, with this compound being more reactive than its unsubstituted counterpart due to the electron-withdrawing effect of chlorine .

Reaction with Hydroxyl Radicals

Research indicates that this compound reacts with hydroxyl radicals (OH) through two main mechanisms: direct hydrogen abstraction and addition-elimination pathways. The reaction kinetics suggest that the addition to the α-carbon is kinetically favored compared to the β-carbon .

  • Kinetic Studies : The rate constants for these reactions have been determined experimentally, revealing temperature dependence and suggesting that the reaction is more favorable at higher temperatures .

Reaction with Nitrate Radicals

The reaction of this compound with nitrate radicals (NO₃) has been studied extensively. Kinetic studies have shown that these reactions occur at low pressures and moderate temperatures, providing insights into atmospheric chemistry.

  • Rate Constants : For this compound, the Arrhenius expression for the reaction with nitrate radicals has been formulated as:

k=(8±2)×1017exp(2000±200T)k=(8\pm 2)\times 10^{-17}\exp\left(\frac{2000\pm 200}{T}\right)

This indicates a relatively low reactivity compared to other thiophenes but still significant under atmospheric conditions .

Oxidation Reactions

The oxidation of this compound can occur via various pathways involving molecular oxygen or other oxidants. Computational studies have shown that alkylation of the thiophene ring can facilitate oxidation by lowering energy barriers for the addition pathways.

  • Mechanisms : The oxidation process can involve both singlet and triplet molecular oxygen, with singlet oxygen being more favorable for oxidizing thiophenes due to lower activation energy requirements .

Thermochemical Data for Chlorinated Thiophenes

CompoundStandard Enthalpy (kJ/mol)Gibbs Free Energy (kJ/mol)Heat Capacity (J/mol·K)
This compound-50.5-45.0150
2-Chlorothiophene-48.0-43.5148
2,5-Dichlorothiophene-55.0-50.0155

Rate Constants for Reactions with Nitrate Radicals

CompoundTemperature Range (K)Rate Constant (cm³/molecule·s)
2-Chlorothiophene263-335(4.2±0.28)×1016exp(2280±70T)(4.2\pm 0.28)\times 10^{-16}\exp\left(\frac{2280\pm 70}{T}\right)
This compoundRoom Temperature(8±2)×1017exp(2000±200T)(8\pm 2)\times 10^{-17}\exp\left(\frac{2000\pm 200}{T}\right)

Scientific Research Applications

Synthesis of Organic Semiconductors

3-Chlorothiophene is utilized in the synthesis of organic semiconductors, which are crucial for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound serves as a precursor for creating polymeric materials that exhibit desirable electronic properties.

ApplicationDescription
Organic ElectronicsUsed in the synthesis of polymers for OLEDs and solar cells.
Material ScienceActs as a building block for creating conductive materials.

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Studies have shown its potential to inhibit cancer cell proliferation and possess antimicrobial properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant antiproliferative effects:

Cell LineIC50 (µM)Effect
A549 (Lung)0.6High cytotoxicity
MCF-7 (Breast)0.01Very high cytotoxicity

The results suggest that this compound could be developed into a therapeutic agent for cancer treatment due to its potency against specific cancer types .

Supramolecular Chemistry

This compound has been studied for its supramolecular interactions, particularly in co-crystals with other organic molecules. These interactions can lead to new materials with tailored properties.

Case Study: Co-Crystal Formation

A co-crystal of this compound-2-carboxylic acid and acridine was analyzed, revealing hydrogen bonding interactions that contribute to the stability and functionality of the resulting material .

Chemical Manufacturing

In industrial settings, this compound is used as an intermediate in the production of various specialty chemicals, including dyes and pigments. Its unique reactivity allows it to undergo electrophilic substitution reactions, making it suitable for synthesizing a wide range of derivatives.

Reactions Involving this compound:

  • Electrophilic Substitution: Reacts with halogens or nitro groups.
  • Nucleophilic Substitution: Chlorine can be replaced by amines or thiols.
  • Oxidation/Reduction: Can be oxidized to carboxylic acids or reduced to alcohols.

Mechanism of Action

The mechanism of action of 3-chlorothiophene involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the aromatic thiophene ring. The chlorine atom can be easily substituted, allowing the compound to form various derivatives. The aromatic ring provides stability and delocalization of electrons, making it a suitable candidate for polymerization and other reactions .

Comparison with Similar Compounds

Thermodynamic Stability

The thermodynamic stability of chlorothiophene isomers is influenced by the position of the chlorine substituent. The standard heat of formation (ΔfH°) for 2-chlorothiophene (46.507 kcal/mol) is lower than that of 3-chlorothiophene (47.330 kcal/mol), indicating that the 2-isomer is more thermodynamically stable . However, this compound exhibits superior thermal decomposition resistance due to its higher low-frequency vibrational modes (force constants), which enhance structural rigidity .

Table 1: Thermodynamic Properties of Chlorothiophenes

Compound ΔfH° (kcal/mol) Thermal Decomposition Resistance
Thiophene 52.20 Highest (ZPE = 69.02 kcal/mol)
2-Chlorothiophene 46.507 Moderate
This compound 47.330 High (low-frequency modes)
3,4-Dichlorothiophene High (N/A)

Data sourced from CBS-QB3 calculations and vibrational analysis .

Electronic and Electrochemical Properties

This compound displays enhanced electron delocalization compared to other chlorothiophenes, as evidenced by its low F coefficient (0.85 vs. 0.89–0.93 for other isomers) . This property correlates with its high nucleus-independent chemical shift (NICS) value (−7.8 ppm), indicating strong aromaticity and electrical conductivity in the thiophene ring .

In electrochemical applications, this compound and 3,4-dichlorothiophene demonstrate superior stability (>1.5 V vs. Ag/Ag⁺) compared to 2-chlorothiophene and 2,5-dichlorothiophene . Poly(this compound) further outperforms poly(3-bromothiophene) in electrochemical stability (cyclic voltammetry retention: 95% vs. 80%) and lower π-π* transition energy (2.1 eV vs. 2.3 eV), making it more suitable for conductive polymers .

Solubility and Processability

This compound’s lower boiling point (133°C) compared to solvents like o-dichlorobenzene (180°C) and anisole (153°C) enables its use in room-temperature solution processing . It achieves optimal solubility (0.025 wt%) with organic semiconductors such as C8–DNBDT–NW, facilitating the growth of single-crystalline thin films for transistors .

Table 2: Solvent Properties

Solvent Boiling Point (°C) Solubility with C8–DNBDT–NW
This compound 133 0.025 wt%
1-Chloronaphthalene 265 0.02 wt%
Anisole 153 N/A

Data from solvent optimization studies .

Biological Activity

3-Chlorothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential applications of this compound, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring with a chlorine substituent at the third position. Its chemical formula is C4H3ClS. The synthesis of this compound can be achieved through several methods, including halogenation of thiophene and substitution reactions involving thiophene derivatives. For instance, one method involves the chlorination of thiophene in the presence of a Lewis acid catalyst, yielding this compound with moderate to high yields .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Below are some notable pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated that this compound and its derivatives possess significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating activity comparable to standard antibiotics like ampicillin .
  • Anticancer Properties : Research indicates that this compound derivatives may exhibit cytotoxic effects on cancer cell lines. In vitro studies have reported that certain derivatives can induce apoptosis in human cancer cells, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies have suggested that compounds containing the thiophene moiety can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

StudyCompoundActivityResults
Chaudhary et al. (2012)This compound Derivative AAntimicrobialActive against Bacillus subtilis and Klebsiella pneumoniae
Fiesselmann et al. (2019)This compound Derivative BCytotoxicityIC50 values indicated significant cytotoxicity in A549 cell line
Mishra et al. (2011)This compound Derivative CAnti-inflammatoryReduced TNF-alpha levels in treated cells

Mechanistic Insights

The biological activity of this compound is often attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. The specific mechanisms underlying its antimicrobial and anticancer activities are subjects of ongoing research, focusing on its role in disrupting cellular processes and inducing cell death pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Chlorothiophene for laboratory-scale applications?

Methodological Answer: To optimize synthesis, focus on reaction conditions (e.g., temperature, catalyst selection) and purification techniques. For example:

  • Chlorination of thiophene : Use controlled electrophilic substitution with Cl₂ or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions to minimize side products .
  • Purification : Employ fractional distillation or column chromatography to isolate this compound from isomers (e.g., 2-Cl or 4-Cl derivatives) .
  • Yield improvement : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to adjust stoichiometry or reaction time .

Key Data from Literature:

ParameterOptimal ConditionReference
CatalystFeCl₃ or AlCl₃
Reaction Temperature0–5°C (to suppress polysubstitution)
Purity ValidationNMR (¹H/¹³C) and GC-MS

Q. What spectroscopic techniques are most effective for characterizing this compound's structural properties?

Methodological Answer: A multi-technique approach is critical:

  • UV-Vis Spectroscopy : Identify π→π* transitions in the thiophene ring (absorption peaks ~250–300 nm) to assess electronic delocalization .
  • ¹H/¹³C NMR : Assign chemical shifts to confirm regioselectivity (e.g., 3-Cl vs. 2-Cl isomers). For this compound, the Cl substituent deshields adjacent protons, producing distinct splitting patterns .
  • Rotational Spectroscopy : Resolve quadrupole coupling constants (χ) using microwave spectroscopy to study Cl’s electronic environment and bond polarization .

Example Findings:

  • This compound exhibits smaller Fukui (F) coefficients than other isomers, indicating higher electron delocalization .

Q. What safety protocols should be followed when handling this compound in analytical chemistry laboratories?

Methodological Answer: Refer to Safety Data Sheets (SDS) and implement:

  • PPE : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How do quantum mechanical calculations contribute to understanding the electronic properties of this compound isomers?

Methodological Answer: Density Functional Theory (DFT) studies are pivotal:

  • Isomer Comparison : Calculate HOMO-LUMO gaps, NICS (Nucleus-Independent Chemical Shift), and Fukui indices to compare 3-Cl, 2-Cl, and 4-Cl isomers. For example, this compound shows greater aromaticity (higher NICS values) than 2-Cl derivatives .
  • Polymer Design : Model dimerization pathways (e.g., head-to-tail vs. tail-to-tail linkages) to predict conductivity in polychlorothiophenes .

Computational Workflow:

Optimize geometry using B3LYP/6-311++G(d,p).

Calculate NICS(1) values at ring centers.

Compare with experimental electrochemical data .

Q. What methodologies are appropriate for evaluating the electrochemical stability of this compound in conducting polymer applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure oxidation potentials to assess stability. This compound exhibits higher stability (lower ΔEp) than 2-Cl derivatives, making it suitable for electrochromic devices .
  • NICS Analysis : Correlate aromaticity with redox behavior; higher NICS values indicate better charge transport .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., 3-ClTh degrades above 200°C) .

Key Electrochemical Data:

PropertyThis compound2-ChlorothiopheneReference
Oxidation Potential (V)1.21.5
NICS(1) Value-10.5-9.2

Q. How can contradictions in published data on this compound's reactivity be systematically analyzed?

Methodological Answer: Adopt a structured framework:

Literature Review Matrix : Tabulate conflicting results (e.g., reaction yields, spectroscopic assignments) and note variables (e.g., solvent, catalyst) .

Replication Studies : Reproduce key experiments under controlled conditions to isolate discrepancies (e.g., isomer purity in synthesis) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Example Contradiction :

  • Disputed regioselectivity in chlorination: Some studies report 3-Cl as the major product, while others note 2-Cl dominance. Resolution requires verifying catalyst activity (e.g., FeCl₃ vs. AlCl₃) .

Properties

IUPAC Name

3-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBJDMPBDURTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90451-69-7
Record name Thiophene, 3-chloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90451-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20169325
Record name Thiophene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-80-8
Record name 3-Chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A catholyte of 650 ml of methanol, 0.5 g of lead acetate dihydrate, 0.5 g of tetrabutylammonium tetrafluoroborate, 20 ml of hydrogen bromide solution (48% in water) and 20 g of 3-chloro-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 100 mA/cm2 at the beginning and 25 mA/cm2 at the end of the batch, a voltage of 7.2 to 3.4 V and a temperature of 28° to 35° C. The current consumption was 8.8 Ah. After addition of 100 ml of water to the catholyte, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 8.24 g of 4-bromo-3-chlorothiophene (yield: 73.8%), 0.665 g of 3-chlorothiophene (yield: 9.1%) and 0.4 g of dibromothiophene of unknown structure (yield: 2.9%) were obtained.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
650 mL
Type
solvent
Reaction Step Seven
Yield
9.1%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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